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Compound of Interest

(8R)-3-amino-3-(4-
Compound Name:
nitrophenyl)propanoic acid

cat. No.: B1270038

CAS Number: 501120-99-6

This technical guide provides an in-depth overview of (3R)-3-amino-3-(4-
nitrophenyl)propanoic acid, a non-proteinogenic 3-amino acid of significant interest to
researchers, scientists, and professionals in the field of drug development. This document
details its physicochemical properties, synthesis methodologies, analytical characterization,
and its applications as a versatile building block in medicinal chemistry, particularly in the
synthesis of modified peptides and other complex bioactive molecules.

Physicochemical Properties

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a chiral compound featuring a [3-amino acid
scaffold substituted with a 4-nitrophenyl group. The presence of the nitro group and the chiral
center at the C3 position imparts unique chemical and biological properties. A summary of its
key physicochemical data is presented in Table 1.
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Property Value Source
CAS Number 501120-99-6 [1]
Molecular Formula CoH10N204 [2]
Molecular Weight 210.19 g/mol [2]
Appearance White to off-white solid [3]
Purity > 98% (by HPLC) [3]
Optical Rotation [oJD% = +15 £ 2% (=L in [3]
NaOH)
Storage 0-8 °C [3]

Note: Some properties may be based on data for the corresponding (S)-enantiomer or racemic
mixture, as comprehensive experimental data for the (3R)-enantiomer is limited in publicly
available literature.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure -amino acids such as (3R)-3-amino-3-(4-
nitrophenyl)propanoic acid is a critical step for its application in drug discovery. While a
specific, detailed protocol for the asymmetric synthesis of the (3R)-enantiomer is not readily
available in the public domain, a general and widely applicable method for the synthesis of
racemic 3-amino-3-arylpropanoic acids can be adapted. This is typically followed by a chiral
resolution step to isolate the desired enantiomer.

General Synthesis of Racemic 3-Amino-3-(4-
nitrophenyl)propanoic Acid

A common method for the synthesis of racemic [3-amino acids is the Rodionov reaction, which
involves the condensation of an aromatic aldehyde with malonic acid and ammonia or an
ammonium salt.

Experimental Protocol:
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e Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic
stirrer, add 4-nitrobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and
ammonium acetate (2 equivalents) in ethanol.

o Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

« |solation of Crude Product: Upon completion, cool the reaction mixture to room temperature.
A white precipitate of the crude racemic 3-amino-3-(4-nitrophenyl)propanoic acid should
form.

 Purification: Filter the precipitate and wash with cold ethanol to remove unreacted starting
materials and byproducts. The crude product can be further purified by recrystallization from
a suitable solvent system, such as an ethanol/water mixture.

Chiral Resolution

The separation of the racemic mixture into its constituent enantiomers is crucial. This can be
achieved through several methods, including enzymatic resolution or the formation of
diastereomeric salts with a chiral resolving agent. A study on the enzymatic resolution of a
similar compound, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, using Candida
antarctica lipase A (CAL-A) suggests a viable approach for resolving the title compound.

Conceptual Experimental Workflow for Enzymatic Resolution:
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Figure 1. Conceptual workflow for the enzymatic resolution of (3R)-3-amino-3-(4-
nitrophenyl)propanoic acid.

Analytical Characterization

The identity and purity of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid are confirmed using
various analytical techniques.

Chiral High-Performance Liquid Chromatography
(HPLC)

Chiral HPLC is essential for determining the enantiomeric excess (e.e.) of the final product. A
published application note for the separation of 3-amino-3-(4-nitrophenyl)propionic acid
provides a starting point for method development.

Table 2: Chiral HPLC Method Parameters

Parameter Condition
Column CHIRALPAK® ZWIX(-)

) 50mM formic acid + 25mM diethylamine in
Mobile Phase

methanol / tetrahydrofuran / water =49 /49 /2

Flow Rate 0.5 mL/min
Temperature 25°C
Detection UV-VIS at 270 nm

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the
chemical structure of the compound.

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons of the 4-nitrophenyl group, the methine proton at the chiral center (C3), and
the methylene protons (C2).
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13C NMR: The carbon NMR spectrum will display distinct peaks for the carboxylic acid
carbon, the aromatic carbons (with the carbon bearing the nitro group shifted downfield), the
chiral methine carbon, and the methylene carbon.

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the carboxylic
acid O-H stretch (a broad band), the C=0 stretch of the carboxyl group, the N-H stretches of
the amino group, and the symmetric and asymmetric stretches of the nitro group.

Applications in Drug Development and Research

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid serves as a valuable building block in

medicinal chemistry for several reasons:

Introduction of Conformational Constraints: The incorporation of 3-amino acids into peptide
backbones induces unique secondary structures, such as helices and turns, which can
mimic or disrupt biological recognition events.

Enhanced Proteolytic Stability: Peptides containing B-amino acids are often more resistant to
degradation by proteases, leading to an extended in vivo half-life, a desirable property for
therapeutic peptides.

Pharmacophore Scaffolding: The 4-nitrophenyl group can be utilized as a handle for further
chemical modifications or can itself be a key pharmacophoric element interacting with
biological targets. The nitro group can also be reduced to an amino group, providing a site
for further functionalization.

Incorporation into Peptides via Solid-Phase Peptide
Synthesis (SPPS)

The Fmoc/tBu strategy is a widely used method for solid-phase peptide synthesis and can be

adapted for the incorporation of 3-amino acids.

General Protocol for SPPS using (3R)-3-amino-3-(4-nitrophenyl)propanoic acid:
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Figure 2. General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a -amino
acid.

Key Considerations for SPPS with 3-Amino Acids:

e Coupling Reactions: Coupling of 3-amino acids can be slower than their a-amino acid
counterparts. Extended coupling times or the use of more potent coupling reagents like
HATU or HCTU may be necessary to ensure complete reaction.

e Aggregation: Peptides containing -amino acids may have a higher tendency to aggregate
during synthesis. The use of pseudoproline dipeptides or other aggregation-disrupting
strategies may be beneficial.

Signaling Pathways and Biological Activity

Currently, there is no specific information in the public domain detailing the direct involvement
of (3R)-3-amino-3-(4-nitrophenyl)propanoic acid in specific signaling pathways. Its biological
activity is primarily realized upon its incorporation into larger molecules, such as peptides or
small molecule inhibitors. The properties of the resulting molecule will dictate its biological
target and mechanism of action. For instance, a peptide containing this amino acid might be
designed to inhibit a specific protein-protein interaction or act as an enzyme inhibitor, thereby
modulating a particular signaling cascade. The 4-nitrophenyl moiety could play a role in binding
to the target protein through aromatic or hydrogen bonding interactions.

Conclusion

(3R)-3-amino-3-(4-nitrophenyl)propanoic acid is a valuable and versatile chiral building
block for medicinal chemistry and drug discovery. Its unique structural features allow for the
synthesis of conformationally constrained and proteolytically stable peptides and other novel
therapeutics. The synthetic and analytical protocols outlined in this guide provide a foundation
for researchers to utilize this compound in their drug development endeavors. Further research
into the asymmetric synthesis of this compound and the biological activities of molecules
containing this moiety will undoubtedly expand its applications in the future.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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